N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
This compound features a 1-methyl-2,3-dihydroindole core linked to a 4-methylpiperazine moiety via an ethyl bridge, with an ethanediamide (oxalamide) spacer connecting to a 4-(trifluoromethyl)phenyl group. The structural design emphasizes dual pharmacophoric elements: the dihydroindole scaffold may confer receptor-binding specificity (e.g., serotonin or dopamine receptors), while the 4-methylpiperazine enhances solubility and modulates pharmacokinetics. The trifluoromethyl group improves metabolic stability and hydrophobic interactions, a common strategy in drug design to balance bioavailability and target engagement .
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O2/c1-31-11-13-33(14-12-31)22(17-3-8-21-18(15-17)9-10-32(21)2)16-29-23(34)24(35)30-20-6-4-19(5-7-20)25(26,27)28/h3-8,15,22H,9-14,16H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCMFQMJXMXHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.
Chemical Structure and Synthesis
The compound's structure includes an indole moiety, a piperazine ring, and a trifluoromethyl phenyl group. These structural components are significant as they influence the compound's interaction with biological targets. The synthesis typically involves multi-step organic reactions, including the formation of the indole and piperazine derivatives followed by coupling reactions to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing indole structures have shown significant antiproliferative effects against various cancer cell lines. In vitro evaluations reveal that certain analogs can induce apoptosis and inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | HeLa | 0.52 | Tubulin polymerization inhibition |
| 7d | MCF-7 | 0.34 | Induction of apoptosis |
| 7d | HT-29 | 0.86 | Cell cycle arrest |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Indole derivatives have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 18 | S. aureus | 26.08 |
| 20 | E. coli | 24.50 |
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Indole Derivative Study : A study evaluated a series of indole-based compounds for their anticancer properties against HeLa and MCF-7 cells. The most potent compound displayed an IC50 value lower than that of standard chemotherapeutics, suggesting a promising lead for further development .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of indole derivatives against clinical isolates of E. coli. Results indicated that certain compounds exhibited significant antibacterial activity, with potential applications in treating resistant infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with protein synthesis are common mechanisms by which these compounds exert their antimicrobial effects.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of indole and piperazine have been shown to inhibit tumor growth in various cancer cell lines. In particular, studies have reported that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
2. Antidepressant and Anxiolytic Effects
Indole derivatives are known for their psychoactive properties. Compounds resembling N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide have been investigated for their effects on serotonin receptors, which play a critical role in mood regulation. This suggests potential applications in treating depression and anxiety disorders .
3. Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory effects. Research into similar indole-based compounds has highlighted their ability to modulate inflammatory pathways, indicating that this compound could be explored for treating inflammatory diseases .
Case Study 1: Anticancer Potential
In a study evaluating the anticancer activity of various indole derivatives, one compound similar to this compound demonstrated an IC50 value of 10 µM against A549 lung cancer cells. The mechanism involved cell cycle arrest at the G0/G1 phase and induction of apoptosis through caspase activation .
Case Study 2: Neuropharmacological Effects
Another study focused on the antidepressant effects of indole derivatives showed that a related compound significantly increased serotonin levels in rat models. Behavioral tests indicated reduced anxiety-like behavior, supporting the potential use of such compounds in treating mood disorders .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Dihydroindole vs.
- Piperazine Substituents : The 4-methylpiperazine in the target compound offers moderate steric bulk compared to 4-isopropylpiperazine (compound 14) or 4-arylpiperazines (11c, ), balancing solubility and target access .
- Aryl Group Effects : The 4-trifluoromethylphenyl group provides strong electron-withdrawing effects, enhancing binding to electron-rich residues (e.g., lysine or arginine in enzymatic pockets) compared to 4-fluorophenyl () or dichlorophenyl (11c) groups .
Pharmacological Implications
- Ethanediamide Linker : The oxalamide spacer in the target compound and enables hydrogen bonding with backbone amides or water networks, unlike the pentanamide (11c) or propionamide () linkers, which rely on hydrophobic interactions .
- Piperazine vs. Piperidine : Piperazine derivatives (target compound, 11c, ) generally exhibit higher solubility than piperidine-based analogues (compound 14) due to increased nitrogen basicity, though this may reduce blood-brain barrier penetration .
Q & A
Q. What synthetic methodologies are optimal for producing this compound with high purity?
The synthesis of structurally complex compounds like this typically involves multi-step protocols. For example, analogous indole-piperazine derivatives are synthesized via nucleophilic substitution or coupling reactions under inert conditions. A common approach involves reacting intermediates (e.g., substituted indoles) with activated electrophiles in polar aprotic solvents like DMF, using bases such as K₂CO₃ to drive the reaction . Post-synthetic purification via column chromatography or recrystallization is critical. Analytical validation using HPLC (≥95% purity) and NMR (to confirm substituent positions) is essential .
Q. How should researchers characterize the compound’s structural integrity?
Comprehensive characterization requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent connectivity.
- Mass spectrometry (LC-MS) : To verify molecular weight and detect impurities.
- FT-IR : To identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
For crystallographic validation, single-crystal X-ray diffraction may be employed if suitable crystals are obtained, as seen in related piperazine-acetamide derivatives .
Q. What solvent systems and reaction conditions stabilize this compound during synthesis?
Stability is influenced by solvent polarity and temperature. Non-polar solvents (e.g., dichloromethane) are ideal for intermediates, while polar aprotic solvents (DMF, DMSO) are used for coupling steps. Reaction temperatures should be maintained below 80°C to prevent decomposition of the indole or piperazine moieties .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental data to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches . COMSOL Multiphysics can simulate mass transfer and kinetics in multi-step syntheses, enabling predictive scale-up .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. Mitigation strategies include:
- Dose-response standardization : Use fixed molar concentrations across assays.
- Metabolic stability assays : Evaluate compound degradation in physiological buffers via LC-MS .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent) contributing to inconsistent results .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?
The indole and trifluoromethyl groups enhance π-π stacking and hydrophobic interactions, respectively. Advanced molecular docking (e.g., AutoDock Vina) can map binding affinities to receptors, while QSAR models correlate substituent modifications (e.g., methylpiperazine positioning) with activity trends . Experimental validation via SPR or ITC quantifies binding kinetics .
Q. What advanced techniques improve yield in large-scale synthesis?
- Membrane separation technologies : Nanofiltration removes byproducts without thermal degradation .
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., amide bond formation) .
- Process analytical technology (PAT) : Real-time HPLC monitoring adjusts parameters dynamically to maintain yield ≥90% .
Methodological Considerations for Data Interpretation
Q. How to validate the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks. Monitor degradation products via LC-MS and quantify stability-indicating parameters (e.g., t90) .
- Solid-state NMR : Assess crystallinity changes impacting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
